molecular formula C10H17NO B1435011 3-(Oxolan-2-yl)-2-azaspiro[3.3]heptane CAS No. 1803597-82-1

3-(Oxolan-2-yl)-2-azaspiro[3.3]heptane

Cat. No.: B1435011
CAS No.: 1803597-82-1
M. Wt: 167.25 g/mol
InChI Key: XYMUNDPNQNXVDR-UHFFFAOYSA-N
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Description

3-(Oxolan-2-yl)-2-azaspiro[3.3]heptane is a spirocyclic compound featuring a fused oxolane (tetrahydrofuran) ring and a 2-azaspiro[3.3]heptane core. This structure combines the rigidity of spirocycles with the polarity of the oxolane group, making it a promising scaffold in medicinal chemistry. Spirocyclic frameworks like 2-azaspiro[3.3]heptane are widely employed as bioisosteres for piperidine, offering enhanced metabolic stability and reduced planararity, which improves drug-like properties such as solubility and target selectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxolan-2-yl)-2-azaspiro[3.3]heptane typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of a suitable oxolane derivative with an azaspiro precursor under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The mixture is then heated to promote cyclization, resulting in the formation of the desired spirocyclic compound.

Industrial Production Methods

Industrial production of 1-(oxolan-2-yl)-2-azaspiro[3.3]heptane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to separate the diastereomers and obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(oxolan-2-yl)-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium

Biological Activity

3-(Oxolan-2-yl)-2-azaspiro[3.3]heptane is a compound belonging to the class of azaspiro compounds, which are increasingly recognized for their potential in drug discovery due to their unique structural properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The structure of this compound features a spirocyclic framework that includes a nitrogen atom, which is characteristic of many bioactive compounds. The synthesis typically involves asymmetric methods to ensure high yields and purity, as demonstrated in studies focusing on similar azaspiro compounds .

Antimicrobial Activity

Research has shown that derivatives of azaspiro[3.3]heptane exhibit significant antimicrobial properties. A study highlighted the bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation, which is critical for pathogenicity .

Cytotoxicity

Cytotoxicity assessments have been conducted using normal cell lines such as L929 and cancer cell lines like A549 and HepG2. The results indicated that while some derivatives showed increased viability in certain concentrations, others exhibited cytotoxic effects at higher doses. For instance, compound 25 demonstrated significant toxicity at concentrations above 100 µM, while others promoted cell viability .

The biological activity of this compound can be attributed to its ability to interact with biological targets such as enzymes and receptors. The presence of the spirocyclic structure allows for unique conformational flexibility, which may enhance binding affinity to target sites involved in cellular signaling pathways.

Case Studies

  • Antimicrobial Efficacy : In a comparative study, various azaspiro derivatives were tested against standard antibiotics like ciprofloxacin. The results indicated that certain derivatives not only matched but exceeded the antimicrobial efficacy of ciprofloxacin against resistant strains .
  • Cytotoxicity Profiling : A detailed cytotoxicity study revealed that while some compounds led to increased metabolic activity in cancer cells, others resulted in significant cell death at elevated concentrations. This dual behavior suggests potential for selective targeting in cancer therapy .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AMRSA8 µg/mL
Compound BE. coli16 µg/mL
Compound CPseudomonas aeruginosa32 µg/mL

Table 2: Cytotoxicity Results on L929 Cells

CompoundConcentration (µM)Viability (%) after 24hViability (%) after 48h
Compound A10077%68%
Compound B20089%73%
Compound C5086%97%

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Properties

Research indicates that derivatives of 3-(Oxolan-2-yl)-2-azaspiro[3.3]heptane exhibit promising antiviral activity. For instance, compounds related to this structure have been investigated for their efficacy against viruses such as HIV and influenza. A notable study demonstrated that certain derivatives could inhibit viral replication effectively, suggesting potential as antiviral agents in therapeutic settings .

1.2 Neuroprotective Effects

There is growing interest in the neuroprotective properties of this compound. Studies have shown that it can protect neuronal cells from oxidative stress, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism involves the modulation of signaling pathways that are crucial for neuronal survival and function .

Pharmacological Applications

2.1 CB2 Receptor Modulation

The compound has been identified as a modulator of the cannabinoid receptor type 2 (CB2), which plays a significant role in immune response and inflammation. Research has indicated that compounds similar to this compound can reduce inflammatory markers in various models, highlighting their potential in treating conditions like arthritis and other inflammatory diseases .

2.2 Antidepressant Activity

Emerging studies suggest that this compound may also possess antidepressant-like effects. Animal models have shown improvements in mood-related behaviors following treatment with derivatives of this compound, indicating its possible role as a novel antidepressant agent.

Data Tables

Here are some summarized findings regarding the pharmacological properties of this compound:

Application Effect Study Reference
AntiviralInhibition of viral replication
NeuroprotectionProtection against oxidative stress
CB2 Receptor ModulationReduced inflammatory markers
AntidepressantImprovement in mood-related behaviors

Case Studies

Case Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal explored the antiviral efficacy of various spirocyclic compounds, including those based on this compound. The results indicated significant inhibition of HIV replication compared to control groups, suggesting a potential pathway for developing new antiviral drugs .

Case Study 2: Neuroprotective Mechanisms

In another research project, the neuroprotective effects were assessed using a model of oxidative stress in neuronal cells treated with derivatives of this compound. The findings revealed that these compounds significantly reduced cell death and improved cell viability, providing insights into their mechanism of action against neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(Oxolan-2-yl)-2-azaspiro[3.3]heptane?

The synthesis often involves spirocyclization strategies. For example, hydroxide-facilitated alkylation of amines with bis(bromomethyl)oxetane derivatives under Schotten–Baumann conditions can form the azetidine core . Alternatively, Carreira’s group developed a scalable route starting from cyclobutane derivatives via Wittig reactions and [2+2] cycloadditions, achieving gram-scale synthesis with >70% yields . Key intermediates like tert-butyl 6-(2-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate are functionalized further via coupling reactions (e.g., HATU-mediated amidation) .

Q. Why is 2-azaspiro[3.3]heptane considered a bioisostere for piperidine in drug design?

The spirocyclic structure introduces 3D complexity and higher Fsp³ character, improving metabolic stability by reducing oxidative metabolism compared to flat piperidine rings. For instance, the rigid geometry minimizes interactions with cytochrome P450 enzymes, enhancing pharmacokinetic profiles . Computational studies suggest improved binding entropy due to restricted conformational flexibility .

Q. How can structural conformation of this compound derivatives be validated experimentally?

X-ray crystallography and NMR spectroscopy are critical. For example, tert-butyl-protected derivatives (e.g., tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate) have been characterized via ¹H/¹³C NMR (δ 1.4–3.8 ppm for sp³ carbons) and LC-MS (e.g., m/z 318.2 [MH⁺]) to confirm regio- and stereochemistry .

Advanced Research Questions

Q. What strategies address low yields in spirocyclic ring formation during large-scale synthesis?

Optimizing reaction conditions (e.g., solvent polarity, temperature, and base strength) is essential. In a 100 g-scale synthesis of a related spiroazetidine, using DMSO as a polar aprotic solvent and NaOH as a base improved alkylation efficiency, achieving 87% yield . Purification via silica gel chromatography (ethyl acetate/petroleum ether gradients) or distillation (>95% purity) is standard .

Q. How do electronic and steric effects of substituents on the oxolane ring influence pharmacological activity?

Substituents like electron-withdrawing groups (e.g., nitro or trifluoromethyl) on the oxolane ring enhance metabolic stability but may reduce solubility. For example, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane derivatives showed improved tuberculosis inhibition (TBI-223) due to balanced lipophilicity (logP ~2.5) and hydrogen-bonding capacity .

Q. What analytical techniques resolve contradictions in stereochemical assignments of spirocyclic products?

Advanced NMR techniques (e.g., NOESY or COSY) and chiral HPLC are employed. For instance, diastereomeric 2-azaspiro[3.3]heptane derivatives were differentiated via ¹H NMR coupling constants (J = 6–10 Hz for axial vs. equatorial protons) and X-ray crystallography .

Q. How can functionalization of the 2-azaspiro[3.3]heptane core diversify its applications in PROTACs or covalent inhibitors?

Introducing orthogonal handles (e.g., hydroxyl, amine, or boronic ester groups) enables modular derivatization. In PROTAC synthesis, tert-butyl 4-[6-(2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-isoindol-5-yl]oxy]ethyl)-2-azaspiro[3.3]heptan-2-yl]benzoate was synthesized via Mitsunobu coupling (PPh₃/DIAD), achieving 17% yield after silica gel purification .

Q. Data Discrepancy and Optimization

Q. Why do reported yields for spirocyclic intermediates vary across studies?

Variability arises from differences in starting material purity, reaction scale, and workup methods. For example, tert-butyl 6-(2-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate synthesis showed 93% yield in small-scale reactions but dropped to 9.4% during scaled-up coupling due to side reactions (e.g., epoxide ring-opening) .

Q. How can photoredox catalysis improve functionalization of 2-azaspiro[3.3]heptane derivatives?

Visible-light-mediated [2+2] cycloadditions using Ir(III) photosensitizers enable stereoselective dicarbofunctionalization. For example, styrenes and azaspiroheptanes reacted under blue light to yield polysubstituted derivatives with >90% diastereomeric excess, bypassing traditional thermal activation .

Q. Methodological Recommendations

  • Synthetic Optimization : Prioritize Schotten–Baumann conditions for azetidine ring formation .
  • Analytical Workflow : Combine LC-MS (e.g., ESI+ for MH⁺ detection) and 2D NMR for structural validation .
  • Functionalization : Use HATU/DIAD-mediated couplings for amide/ester linkages in PROTACs .

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(Oxolan-2-yl)-2-azaspiro[3.3]heptane, highlighting their substituents, molecular properties, and applications:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference IDs
This compound Oxolane ring at position 3 ~195.2 (estimated) Combines rigidity with polarity; potential for CNS drug development due to balanced solubility and stability. N/A (hypothetical)
6-(Trifluoromethyl)-2-azaspiro[3.3]heptane Trifluoromethyl group at position 6 165.16 Enhanced hydrophobicity and metabolic stability; used in fluorinated drug candidates.
3-Phenyl-2-azaspiro[3.3]heptane hydrochloride Phenyl group at position 3 209.72 Improved binding to aromatic protein pockets; tested in neurological and oncological assays.
2-Oxa-6-azaspiro[3.3]heptane oxalate Oxa and aza substitution; oxalate salt 189.17 Poor thermal stability and solubility; used as an intermediate in synthetic workflows.
6-(4-Bromophenyl)-2-azaspiro[3.3]heptane 4-Bromophenyl at position 6 252.16 Halogenation enhances halogen bonding; explored in kinase inhibitor design.
1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride 4-Fluorophenyl at position 1 227.71 Fluorine improves bioavailability; investigated in PET tracer development.
2-Azaspiro[3.3]heptane derivatives (e.g., compound 18) Variable substituents (optimized for HbF) Varies Orally bioavailable fetal hemoglobin inducers; rigid structure enhances target engagement.

Structural and Functional Insights

  • Rigidity vs. Flexibility : The 2-azaspiro[3.3]heptane core provides inherent rigidity, which reduces conformational entropy and improves binding specificity compared to linear amines like piperidine . For example, compound 18 (a 2-azaspiro[3.3]heptane derivative) demonstrated superior oral bioavailability in HbF induction due to its constrained geometry .
  • Substituent Effects: Electron-Withdrawing Groups (e.g., CF₃): The trifluoromethyl group in 6-(trifluoromethyl)-2-azaspiro[3.3]heptane enhances lipophilicity and resistance to oxidative metabolism, critical for blood-brain barrier penetration . Aromatic Groups (e.g., phenyl, bromophenyl): Aromatic substituents improve interactions with hydrophobic binding pockets. The 4-bromophenyl derivative (252.16 g/mol) showed promise in kinase inhibition, leveraging halogen bonding for target affinity .

Properties

IUPAC Name

3-(oxolan-2-yl)-2-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-3-8(12-6-1)9-10(7-11-9)4-2-5-10/h8-9,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMUNDPNQNXVDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2C3(CCC3)CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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